An In-depth Technical Guide to the Physicochemical Properties and Partition Coefficients of 2,2',3,3',4,6'-Hexachlorobiphenyl (PCB-132)
An In-depth Technical Guide to the Physicochemical Properties and Partition Coefficients of 2,2',3,3',4,6'-Hexachlorobiphenyl (PCB-132)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of the polychlorinated biphenyl (PCB) congener 2,2',3,3',4,6'-hexachlorobiphenyl, also known as PCB-132. Understanding these characteristics is paramount for assessing its environmental fate, toxicological impact, and for developing effective analytical and remediation strategies. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and the inherent challenges in characterizing highly hydrophobic and persistent organic pollutants (POPs).
Introduction to 2,2',3,3',4,6'-Hexachlorobiphenyl (PCB-132)
Polychlorinated biphenyls are a class of 209 distinct aromatic compounds, or congeners, that were widely used in industrial applications due to their chemical stability, low flammability, and electrical insulating properties.[1] However, these same properties contribute to their persistence in the environment, leading to bioaccumulation and a range of adverse health effects.[2][3] The specific congener, 2,2',3,3',4,6'-hexachlorobiphenyl (PCB-132), is a non-dioxin-like PCB, and its behavior in biological and environmental systems is dictated by its fundamental physicochemical properties.[3] A thorough understanding of these properties is therefore a critical prerequisite for any scientific investigation involving this compound.
Core Physicochemical Properties of PCB-132
| Property | Value | Source |
| IUPAC Name | 1,2,3,5-tetrachloro-4-(2,3-dichlorophenyl)benzene | PubChem[4] |
| Molecular Formula | C₁₂H₄Cl₆ | PubChem[4] |
| Molecular Weight | 360.88 g/mol | PubChem[4] |
| Melting Point | Not available (Experimental data for the pure compound is scarce. Values for other hexachlorobiphenyls vary, for example, 2,2',3,3',6,6'-Hexachlorobiphenyl has a melting point of 112-113 °C[5]) | - |
| Boiling Point | Not available (Estimated values for other hexachlorobiphenyls are high, for instance, 2,2',3,3',6,6'-Hexachlorobiphenyl has a boiling point of 400 °C[5]) | - |
| Vapor Pressure | Not available (Likely to be very low, consistent with other high molecular weight PCBs) | - |
| Water Solubility | Not available (Expected to be extremely low, in the ng/L to µg/L range, due to its high hydrophobicity) | - |
| Log Kow (Octanol-Water Partition Coefficient) | 6.8 (Computed) | PubChem[4] |
| Log Koc (Organic Carbon-Water Partition Coefficient) | Estimated from Log Kow (see section below) | - |
Note on Data Availability: The lack of consistent, experimentally determined values for several key properties of PCB-132 highlights the difficulties in working with these compounds. The provided data should be used with an understanding of their origin (computed vs. experimental) and the inherent uncertainties.
The Critical Role of Partition Coefficients: Log Kow and Log Koc
The partitioning behavior of a chemical between different environmental compartments is governed by its partition coefficients. For hydrophobic compounds like PCB-132, the octanol-water partition coefficient (Kow) and the organic carbon-water partition coefficient (Koc) are of paramount importance.
Octanol-Water Partition Coefficient (Log Kow)
The Log Kow is a measure of a chemical's lipophilicity, or its tendency to partition into fatty tissues rather than water. A high Log Kow value, such as the computed value of 6.8 for PCB-132, indicates a strong affinity for lipids and a high potential for bioaccumulation in organisms.[4] This property is a key driver of the biomagnification of PCBs through the food web.
Organic Carbon-Water Partition Coefficient (Log Koc)
The Log Koc describes the partitioning of a chemical between the aqueous phase and the organic carbon fraction of soil and sediment. A high Log Koc value suggests that the compound will be strongly adsorbed to particulate matter, reducing its mobility in aquatic systems but increasing its persistence in soils and sediments.
In the absence of experimental data, the Log Koc of a non-ionic organic compound can be estimated from its Log Kow using Quantitative Structure-Activity Relationship (QSAR) models.[6][7] These models are based on empirical relationships derived from large datasets of chemical properties. A commonly used linear regression equation for estimating Log Koc from Log Kow for hydrophobic compounds is:
Log Koc ≈ a * Log Kow + b
Where 'a' and 'b' are empirically derived constants. For polycyclic aromatic hydrocarbons and chlorinated hydrocarbons, these constants are approximately a = 1.0 and b = -0.21. Using the computed Log Kow of 6.8 for PCB-132, the estimated Log Koc would be approximately 6.59. It is crucial to note that this is an estimation and should be used with an understanding of the model's limitations.[7]
Experimental Determination of Physicochemical Properties
The following sections provide detailed, self-validating protocols for the experimental determination of water solubility and the octanol-water partition coefficient, based on internationally recognized OECD guidelines. These methods are designed to ensure accuracy and reproducibility, which are essential for regulatory and research purposes.[8][9]
Determination of Water Solubility (Adapted from OECD Guideline 105)
For a highly hydrophobic substance like PCB-132, with an expected water solubility well below 10⁻² g/L, the Column Elution Method is the recommended approach.[8][10] The traditional shake-flask method is not suitable for such compounds as it can lead to the formation of micro-emulsions, resulting in an overestimation of solubility.[11]
Principle: A column packed with an inert support material is coated with an excess of the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time. Once the concentration reaches a plateau, it is considered to be the saturation concentration, or water solubility.
Experimental Protocol:
-
Preparation of the Column:
-
A suitable inert support material (e.g., glass beads, silica gel) is coated with a solution of PCB-132 in a volatile solvent.
-
The solvent is evaporated, leaving a thin, uniform layer of the test substance on the support material.
-
The coated support is packed into a chromatography column.
-
-
Elution:
-
Degassed, deionized water is pumped through the column at a low, constant flow rate. The temperature should be maintained at a constant value (e.g., 20 ± 0.5 °C).[10]
-
Fractions of the eluate are collected at regular intervals.
-
-
Analysis:
-
Determination of Solubility:
-
The concentration of PCB-132 in the eluate is plotted against the volume of water passed through the column.
-
The water solubility is the average of the concentrations in the fractions that constitute the plateau.
-
Causality and Self-Validation: The slow and continuous elution ensures that a true equilibrium between the dissolved and undissolved substance is reached, avoiding the formation of unstable suspensions. The plateau in the concentration profile serves as an internal validation, indicating that saturation has been achieved and maintained.
Diagram of the Column Elution Method for Water Solubility Determination.
Determination of the n-Octanol/Water Partition Coefficient (Log Kow) (Adapted from OECD Guideline 107)
For compounds with an expected Log Kow greater than 4, the standard Shake-Flask method can be prone to errors due to the formation of octanol micro-emulsions in the aqueous phase. However, with careful technique and centrifugation, it can still be a viable method. The Slow-Stirring method (OECD Guideline 123) is an alternative that minimizes emulsion formation.[14] The following protocol is based on the Shake-Flask method with modifications to enhance accuracy for hydrophobic compounds.
Principle: A known amount of the test substance is dissolved in either n-octanol or water. This solution is then mixed with the other immiscible solvent in a vessel and shaken until equilibrium is reached. The concentrations of the substance in both the n-octanol and water phases are then determined, and the partition coefficient is calculated as the ratio of these concentrations.[9][15]
Experimental Protocol:
-
Preparation of Solutions:
-
Both n-octanol and water must be mutually saturated before use. This is achieved by shaking them together for 24 hours and then allowing them to separate.
-
A stock solution of PCB-132 is prepared in the solvent in which it is more soluble (n-octanol).
-
-
Partitioning:
-
Known volumes of the mutually saturated n-octanol and water are added to a series of temperature-controlled vessels (e.g., centrifuge tubes with screw caps).
-
A small, accurately measured amount of the PCB-132 stock solution is added to each vessel.
-
The vessels are shaken vigorously for a set period to allow for partitioning to occur. The duration of shaking should be sufficient to reach equilibrium, which may require preliminary experiments to determine.
-
The temperature should be kept constant (e.g., 25 ± 1 °C) throughout the experiment.[9]
-
-
Phase Separation:
-
The vessels are centrifuged at a high speed to ensure complete separation of the n-octanol and water phases and to break up any emulsions.
-
-
Analysis:
-
Aliquots are carefully taken from both the n-octanol and water phases. It is critical to avoid cross-contamination.
-
The concentration of PCB-132 in each phase is determined by a suitable analytical method, such as GC-ECD or GC-MS, using appropriate calibration standards.[15]
-
-
Calculation of Kow:
-
The partition coefficient (Kow) is calculated for each vessel as: Kow = C_octanol / C_water Where C_octanol and C_water are the concentrations of PCB-132 in the n-octanol and water phases, respectively.
-
The Log Kow is then calculated as the base-10 logarithm of the Kow value.
-
The final reported Log Kow should be the average of the values obtained from the replicate vessels.
-
Causality and Self-Validation: The use of mutually saturated solvents ensures that the partitioning is not influenced by changes in solvent composition during the experiment. Performing the experiment in replicate with varying starting concentrations of the test substance helps to validate that the determined partition coefficient is independent of concentration. The mass balance (comparing the total amount of substance recovered from both phases to the initial amount added) should be close to 100% to ensure the validity of the experiment.[9]
Diagram of the Shake-Flask Method for Octanol-Water Partition Coefficient Determination.
Analytical Methods for Quantification
The accurate quantification of PCB-132 in environmental and biological matrices is crucial for exposure assessment and risk characterization. Due to the complexity of these matrices and the often low concentrations of PCBs, sophisticated analytical techniques are required.
The most common and reliable method for the analysis of PCBs is gas chromatography (GC) coupled with a sensitive detector.
-
Gas Chromatography-Electron Capture Detector (GC-ECD): This is a highly sensitive method for the detection of halogenated compounds like PCBs. However, it can be prone to interferences from other co-eluting chlorinated compounds.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers greater selectivity and confirmatory analysis. By monitoring for specific ions characteristic of PCB-132, it is possible to distinguish it from other compounds in the sample. High-resolution mass spectrometry (HRMS) can provide even greater specificity.[13][16]
Sample Preparation: Prior to instrumental analysis, a rigorous sample preparation procedure is necessary to extract PCB-132 from the sample matrix and remove interfering substances. This typically involves:
-
Extraction: Using a suitable solvent or solvent mixture (e.g., hexane, dichloromethane) via methods like Soxhlet extraction or pressurized liquid extraction.
-
Clean-up: Employing techniques such as gel permeation chromatography (GPC) or column chromatography with adsorbents like silica gel or alumina to remove lipids and other co-extractives.[12]
Conclusion
The physicochemical properties of 2,2',3,3',4,6'-hexachlorobiphenyl (PCB-132), particularly its high lipophilicity and strong tendency to sorb to organic matter, are the primary drivers of its environmental persistence and bioaccumulation. While a complete set of experimentally determined values for all of its properties remains elusive, a combination of computed data, estimations from related compounds, and standardized experimental protocols provides a solid foundation for its scientific assessment. The methodologies outlined in this guide, grounded in established OECD guidelines, offer a robust framework for researchers to generate reliable data, contributing to a more comprehensive understanding of the environmental and toxicological risks posed by this and other persistent organic pollutants.
References
- Gramatica, P., Giani, E., & Papa, E. (2007). Statistical external validation and consensus modeling: a QSPR case study for Koc prediction. Journal of Molecular Graphics and Modelling, 25(6), 755-766.
- Hens, L., & Hens, A. (2018). Persistent Threats by Persistent Pollutants: Chemical Nature, Concerns and Future Policy Regarding PCBs—What Are We Heading For?. International journal of environmental research and public health, 15(8), 1599.
- Iftikhar, S., & Al-Rashida, M. (2022). Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. International Journal of Molecular Sciences, 23(14), 7856.
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OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [Link]
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OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [Link]
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OECD. (1995). OECD Guideline for the Testing of Chemicals 105: Water Solubility. [Link]
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Analytice. (2021). Partition coefficient: Shake bottle method according to OECD 107. [Link]
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ECETOC. (2011). Partitioning and Bioaccumulation. Technical Report No. 110. [Link]
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ATSDR. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Agency for Toxic Substances and Disease Registry. [Link]
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Pragolab. (n.d.). AN000561: Reproducible trace analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS. [Link]
- Faroon, O., Keith, S., & Jones, D. (2003). Polychlorinated Biphenyls (PCBs). In Encyclopedia of Environmental Health (pp. 573-581). Elsevier.
- Sabljić, A., Güsten, H., Verhaar, H., & Hermens, J. (1995). QSAR modelling of soil sorption. Improvements and systematics of log KOC vs. log KOW correlations. Chemosphere, 31(11-12), 4489-4514.
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OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91680, 2,2',3,3',4,6-Hexachlorobiphenyl. Retrieved from [Link]
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